molecular formula C8H7N3O5 B181217 N-(3,5-dinitrophenyl)acetamide CAS No. 38802-18-5

N-(3,5-dinitrophenyl)acetamide

Cat. No. B181217
CAS RN: 38802-18-5
M. Wt: 225.16 g/mol
InChI Key: ZXERTWPNZJETAC-UHFFFAOYSA-N
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Description

N-(3,5-dinitrophenyl)acetamide, also known as DNPA, is a chemical compound that has been extensively used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents. DNPA has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Mechanism Of Action

N-(3,5-dinitrophenyl)acetamide acts as a substrate for enzymes that catalyze the hydrolysis of amides and esters. The mechanism of action involves the formation of an intermediate complex between N-(3,5-dinitrophenyl)acetamide and the enzyme, followed by the hydrolysis of the amide or ester bond. The resulting products are 3,5-dinitroaniline and the corresponding acid or alcohol.

Biochemical And Physiological Effects

N-(3,5-dinitrophenyl)acetamide has been shown to have no significant toxicity or adverse effects on living organisms. However, it has been reported to have an inhibitory effect on the growth of certain bacteria, such as Bacillus subtilis. N-(3,5-dinitrophenyl)acetamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(3,5-dinitrophenyl)acetamide in laboratory experiments is its high reactivity towards primary and secondary amines. This makes it a useful reagent for the detection of these compounds. N-(3,5-dinitrophenyl)acetamide is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of using N-(3,5-dinitrophenyl)acetamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research involving N-(3,5-dinitrophenyl)acetamide. One area of interest is the development of new methods for synthesizing N-(3,5-dinitrophenyl)acetamide that are more efficient and yield higher amounts of the compound. Another area of interest is the use of N-(3,5-dinitrophenyl)acetamide in the development of new enzyme assays for the detection of amides and esters. Additionally, the use of N-(3,5-dinitrophenyl)acetamide in the development of new drugs and therapies is an area of potential future research.

Scientific Research Applications

N-(3,5-dinitrophenyl)acetamide has been widely used in scientific research as a reagent for the detection of primary and secondary amines. It has been used in the synthesis of peptides and proteins, as well as in the determination of protein structure and function. N-(3,5-dinitrophenyl)acetamide has also been used as a substrate for enzymes such as amidases and esterases. The use of N-(3,5-dinitrophenyl)acetamide in these applications has led to significant advancements in the field of biochemistry and molecular biology.

properties

CAS RN

38802-18-5

Product Name

N-(3,5-dinitrophenyl)acetamide

Molecular Formula

C8H7N3O5

Molecular Weight

225.16 g/mol

IUPAC Name

N-(3,5-dinitrophenyl)acetamide

InChI

InChI=1S/C8H7N3O5/c1-5(12)9-6-2-7(10(13)14)4-8(3-6)11(15)16/h2-4H,1H3,(H,9,12)

InChI Key

ZXERTWPNZJETAC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

38802-18-5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3,5-dinitroaniline (12.8 g.) and acetic anhydride (64 ml.) was stirred during the dropwise addition of concentrated sulphuric acid (1.0 ml.). The temperature of the reaction mixture rose to about 45°C., and afer a few minutes colourless crystals were deposited. Afer 1 hour the reaction mixture was diluted with diethyl ether (200 ml.) and the crystalline solid was filtered off. Recrystallisation from a mixture of ethanol and water (2:1 by volume) gave 3',5'-dinitroacetanilide (11.5 g.) in the form of colourless plates, m.p. 191°-193°C.
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